(5-Aminobicyclo[3.2.1]octan-1-yl)methanol
Overview
Description
(5-Aminobicyclo[3.2.1]octan-1-yl)methanol is a bicyclic compound featuring a unique structure that has garnered interest in various fields of scientific research. This compound consists of a bicyclo[3.2.1]octane core with a methanol group at the 1-position and an amino group at the 5-position. Its distinct structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminobicyclo[3.2.1]octan-1-yl)methanol can be achieved through several synthetic routes. One common method involves the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic core with high stereocontrol . Another approach is the intramolecular cyclization of suitable precursors, which can yield the desired compound under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5-Aminobicyclo[3.2.1]octan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines with different substitution patterns.
Substitution: Both the methanol and amino groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups. These products can be further utilized in different applications, enhancing the versatility of this compound .
Scientific Research Applications
(5-Aminobicyclo[3.2.1]octan-1-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Aminobicyclo[3.2.1]octan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the bicyclic core provides a rigid framework that can modulate the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in the size and substitution pattern of the rings.
Tropane alkaloids: These natural products contain a bicyclic core similar to (5-Aminobicyclo[3.2.1]octan-1-yl)methanol and exhibit diverse biological activities.
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of both methanol and amino groups.
Properties
IUPAC Name |
(5-amino-1-bicyclo[3.2.1]octanyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-9-3-1-2-8(6-9,7-11)4-5-9/h11H,1-7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFHAFZKIHTRAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(C2)N)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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